molecular formula C9H15N3S B13696600 Tetrahydro-1-propylthiophenium salt with N-cyanocyanamide

Tetrahydro-1-propylthiophenium salt with N-cyanocyanamide

Cat. No.: B13696600
M. Wt: 197.30 g/mol
InChI Key: UWQSVDUDGCGPQU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Propyltetrahydro-1H-thiophen-1-ium Di(cyano)amide can be achieved through several synthetic routes. One common method involves the condensation reaction of dipotassium 2,2-dicyanoethene-1,1-bis(thiolate) with a suitable alkylating agent . The reaction conditions typically include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-Propyltetrahydro-1H-thiophen-1-ium Di(cyano)amide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Propyltetrahydro-1H-thiophen-1-ium Di(cyano)amide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of bacterial cell membranes, while its anticancer effects may involve the inhibition of key enzymes involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

1-Propyltetrahydro-1H-thiophen-1-ium Di(cyano)amide can be compared with other thiophene derivatives such as:

The uniqueness of 1-Propyltetrahydro-1H-thiophen-1-ium Di(cyano)amide lies in its specific substitution pattern and the presence of cyano groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

cyanoiminomethylideneazanide;1-propylthiolan-1-ium

InChI

InChI=1S/C7H15S.C2N3/c1-2-5-8-6-3-4-7-8;3-1-5-2-4/h2-7H2,1H3;/q+1;-1

InChI Key

UWQSVDUDGCGPQU-UHFFFAOYSA-N

Canonical SMILES

CCC[S+]1CCCC1.C(=[N-])=NC#N

Origin of Product

United States

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